2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside

Glycoside hydrolase Mechanism-based inactivation Family 39 β-xylosidase

2,4-Dinitrophenyl 2-deoxy-2-fluoro-β-D-xylopyranoside (CAS 172218-63-2; DNFX) is a synthetic aryl glycoside belonging to the class of 2-deoxy-2-fluoro-glycosides. It functions not merely as a chromogenic substrate but as a mechanism-based inactivator of retaining β-xylosidases (EC 3.2.1.37) within glycoside hydrolase (GH) family 39.

Molecular Formula C11H11FN2O8
Molecular Weight 318.21 g/mol
Cat. No. B12847467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside
Molecular FormulaC11H11FN2O8
Molecular Weight318.21 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F)O)O
InChIInChI=1S/C11H11FN2O8/c12-9-10(16)7(15)4-21-11(9)22-8-2-1-5(13(17)18)3-6(8)14(19)20/h1-3,7,9-11,15-16H,4H2/t7-,9-,10+,11+/m1/s1
InChIKeyFFZAEQIDAVDSET-SNXWAXQRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dinitrophenyl 2-deoxy-2-fluoro-β-D-xylopyranoside: A Mechanism-Based Inactivator for Retaining β-Xylosidases


2,4-Dinitrophenyl 2-deoxy-2-fluoro-β-D-xylopyranoside (CAS 172218-63-2; DNFX) is a synthetic aryl glycoside belonging to the class of 2-deoxy-2-fluoro-glycosides. It functions not merely as a chromogenic substrate but as a mechanism-based inactivator of retaining β-xylosidases (EC 3.2.1.37) within glycoside hydrolase (GH) family 39 [1]. The 2,4-dinitrophenyl (DNP) aglycone, with a pKa of approximately 4.0, provides a chromogenic leaving group for spectrophotometric detection at 400–420 nm [2]. The defining structural feature is the fluorine substitution at C-2, which blocks oxocarbenium ion transition state formation after the first step of the double-displacement mechanism, leading to accumulation of a stable covalent 2-deoxy-2-fluoro-α-D-xylosyl–enzyme intermediate and consequent time-dependent enzyme inactivation [1][3]. This compound therefore enables active-site nucleophile identification via mass spectrometry and is unsuitable for standard activity assays where turnover is required.

Why 2,4-DNP-β-D-xylopyranoside or pNP-β-D-xylopyranoside Cannot Substitute for the 2-Deoxy-2-Fluoro Analog


2,4-Dinitrophenyl β-D-xylopyranoside (without 2-fluoro substitution) and 4-nitrophenyl β-D-xylopyranoside (pNPX) are bona fide substrates for β-xylosidases, undergoing complete catalytic turnover to release xylose and the chromophoric phenol [1][2]. These compounds are appropriate for steady-state kinetic assays (Km determination, inhibitor screening) but cannot trap the covalent glycosyl–enzyme intermediate because the natural 2-hydroxyl group permits oxocarbenium ion-like transition state formation and rapid deglycosylation. The 2-deoxy-2-fluoro analog exploits the electronegative fluorine at C-2 to inductively destabilize the transition state for the deglycosylation step, causing the covalent intermediate to accumulate rather than turn over [3]. Consequently, experimental objectives that require stable intermediate trapping—active-site nucleophile identification by mass spectrometry, crystallographic trapping of the glycosyl–enzyme adduct, or active-site titration—cannot be achieved using the non-fluorinated parent substrate. Procurement of the wrong analog therefore results in fundamentally different experimental outcomes: continuous substrate turnover vs. mechanism-based covalent enzyme modification.

2,4-Dinitrophenyl 2-deoxy-2-fluoro-β-D-xylopyranoside: Quantitative Differentiation Evidence for Enzyme Mechanistic Studies


Time-Dependent Inactivation Kinetics: DNFX vs. pNP-β-D-xylopyranoside Against Family 39 β-Xylosidase

2,4-Dinitrophenyl 2-deoxy-2-fluoro-β-D-xylopyranoside (DNFX) acts as an irreversible, time-dependent inactivator of Thermoanaerobacterium saccharolyticum β-xylosidase (GH39), whereas 4-nitrophenyl β-D-xylopyranoside (pNPX) functions solely as a hydrolytic substrate. DNFX inactivates the enzyme with a rate constant ki = 0.089 min⁻¹ and a dissociation constant Ki = 65 µM, as determined by electrospray MS monitoring of covalent 2-deoxy-2-fluoro-α-D-xylosyl–enzyme accumulation [1]. This represents a complete functional shift from the parent non-fluorinated substrate, which undergoes full catalytic turnover with a reported KM of 0.02–0.04 mM for the DNP analog [2].

Glycoside hydrolase Mechanism-based inactivation Family 39 β-xylosidase

Covalent Intermediate Trapping and Active-Site Nucleophile Identification: DNFX vs. 2,4-DNP-β-D-xylopyranoside in ESI-MS

Incubation of T. saccharolyticum β-xylosidase with 2,4-dinitrophenyl 2-deoxy-2-fluoro-β-D-xylopyranoside results in accumulation of a covalent 2-deoxy-2-fluoro-α-D-xylosyl–enzyme intermediate detectable by electrospray ionization mass spectrometry (ESI-MS) as a distinct mass shift (+151 Da). This labeled peptide, after peptic digestion, was sequenced by tandem MS in daughter-ion scan mode to unambiguously identify Glu-277 as the catalytic nucleophile [1]. In contrast, incubation with the non-fluorinated analog 2,4-dinitrophenyl β-D-xylopyranoside yields no detectable covalent species because the glycosyl–enzyme intermediate hydrolyzes too rapidly (turnover, not trapping) [1][2].

Active-site labeling Electrospray mass spectrometry Catalytic nucleophile

DNP Chromophore vs. pNP Chromophore: Absorbance Sensitivity and pH Independence for β-Xylosidase Assays

The 2,4-dinitrophenyl (DNP) aglycone provides a lower pKa (~4.0) compared to the 4-nitrophenyl (pNP) aglycone (pKa ~7.1), meaning DNP release can be monitored at wavelengths around 400–420 nm even under mildly acidic conditions where pNP absorbance remains largely protonated and weak [1]. For 2,4-dinitrophenyl 2-deoxy-2-fluoro-β-D-xylopyranoside, this DNP chromophore permits continuous spectrophotometric monitoring of the initial burst phase corresponding to inactivation, because aglycone release occurs concurrently with formation of the covalent glycosyl–enzyme intermediate [2]. By contrast, the pNP analog of 2-deoxy-2-fluoro-β-D-xylopyranoside (if used) would show progressively weaker signal as pH drops below pH 7, reducing assay sensitivity and dynamic range for enzymes with acidic pH optima.

Chromogenic substrate Spectrophotometric assay Leaving group pKa

Exclusive Selectivity for Family 39 Retaining β-Xylosidases vs. Inverting GH43 β-Xylosidases: Mechanism-Based Specificity

2-Deoxy-2-fluoro-glycosides are exclusively effective as inactivators of retaining glycosidases (those that proceed via a covalent glycosyl–enzyme intermediate with net retention of anomeric configuration). Inverting glycosidases, such as family 43 β-xylosidases, do not form a covalent intermediate and are not inactivated by 2-deoxy-2-fluoro sugars [1]. 2,4-Dinitrophenyl 2-deoxy-2-fluoro-β-D-xylopyranoside has been experimentally validated as an inactivator against T. saccharolyticum β-xylosidase (GH39, retaining) [2], and the closely related 2,4-dinitrophenyl 2-deoxy-2-fluoro-β-xylobioside has shown excellent time-dependent inactivation of the retaining exoxylanase/glucanase from Cellulomonas fimi (ki = 0.057 min⁻¹, Ki = 0.0035 mM) [3]. GH43 β-xylosidases (e.g., from Bacillus halodurans) that operate with inversion of configuration are predicted to show no inactivation whatsoever with DNFX, providing a clean mechanistic probe to distinguish retaining from inverting enzymes within a screening panel.

Retaining vs. inverting glycosidases Family 39 Mechanism-based selectivity

High-Value Application Scenarios for 2,4-Dinitrophenyl 2-deoxy-2-fluoro-β-D-xylopyranoside in Glycoscience R&D


Catalytic Nucleophile Identification in Novel β-Xylosidases by LC-ESI-MS/MS

When annotating a newly discovered β-xylosidase (e.g., from a metagenomic library or a thermophilic organism), DNFX is the reagent of choice for active-site nucleophile mapping. Incubation of the purified enzyme with DNFX (typically at 100–500× molar excess) leads to time-dependent inactivation (ki = 0.089 min⁻¹, Ki = 65 µM for GH39) and accumulation of the covalent 2-deoxy-2-fluoro-α-D-xylosyl–enzyme adduct [1]. Following peptic digestion, the labeled peptide is identified by neutral-loss tandem mass spectrometry, and the nucleophile residue is assigned by MS/MS sequencing. This workflow was validated by identifying Glu-277 in T. saccharolyticum β-xylosidase and is directly transferable to any retaining β-xylosidase candidate [1]. Alternative substrates (pNPX, MU-Xyl) cannot support this application because they do not trap the covalent intermediate.

Mechanism-Based Discrimination of Retaining vs. Inverting β-Xylosidases in Enzyme Screening Panels

For screening panels of uncharacterized xylanolytic enzymes (e.g., from fungal secretomes or recombinant expression libraries), pre-incubation with DNFX followed by residual activity measurement on pNP-β-D-xylopyranoside provides rapid mechanistic classification. Enzymes that lose >90% activity after 30 min incubation with 100 µM DNFX are classified as retaining (GH39, GH52, or GH54 candidates), while enzymes retaining full activity are likely inverting (GH43 candidates) or non-catalytic [2]. This binary readout is far more definitive than anomeric configuration determination by NMR or polarimetry, which requires product isolation.

Active-Site Titration for Determination of β-Xylosidase Functional Concentration

DNFX can be used as an active-site titrant to determine the concentration of catalytically competent enzyme in a preparation, analogous to the use of 2-deoxy-2-fluoro-glucosides for glucosidases. Because inactivation is stoichiometric with active sites (one inactivator molecule per active site), monitoring the burst of DNP release upon mixing enzyme with excess DNFX allows calculation of the active-site concentration from the amplitude of the pre-steady-state burst phase [1]. This is particularly valuable for kinetic characterization, where [E]active rather than total protein concentration is required for accurate kcat determination.

X-Ray Crystallographic Trapping of the Glycosyl–Enzyme Intermediate for GH39 Structural Studies

Soaking of GH39 β-xylosidase crystals with DNFX enables trapping of the covalent 2-deoxy-2-fluoro-α-D-xylosyl–enzyme intermediate for X-ray diffraction studies. This approach was successfully employed to determine the structure of T. saccharolyticum β-xylosidase in both the xylose-bound and 2-deoxy-2-fluoro-xylosyl–enzyme forms, providing two snapshots along the reaction coordinate [3]. The DNP chromophore's absorbance at 400 nm also enables real-time monitoring of inactivator binding during crystal soaking experiments, optimizing soak times.

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